5-Bromo-8-chloro-1,7-naphthyridine
Overview
Description
5-Bromo-8-chloro-1,7-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol . It is a derivative of naphthyridine, which consists of two fused pyridine rings.
Mechanism of Action
Target of Action
It is often used in organic synthesis, particularly in the pharmaceutical field , suggesting that it may interact with a variety of biological targets.
Biochemical Pathways
It is used as an intermediate in the synthesis of other organic compounds, such as organic fluorescent dyes and bioactive molecules , suggesting that it may influence a wide range of biochemical processes.
Result of Action
Given its use in the synthesis of bioactive molecules , it is plausible that it could have a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-8-chloro-1,7-naphthyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, it should be kept away from sunlight and high-temperature environments, as well as flammable materials and oxidizing agents .
Biochemical Analysis
Biochemical Properties
5-Bromo-8-chloro-1,7-naphthyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, by binding to their active sites and modulating their activity. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, by modulating the activity of key enzymes involved in these pathways. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins. These changes in cellular signaling and gene expression can lead to alterations in cellular metabolism, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound can inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can influence the overall efficacy and toxicity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its biochemical effects. For example, this compound may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins .
Preparation Methods
The synthesis of 5-Bromo-8-chloro-1,7-naphthyridine can be achieved through several routes. One common method involves the halogenation of 1-bromo-2-chloronaphthalene . The reaction typically requires specific conditions to ensure high purity and yield. For instance, the reaction may be carried out under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent unwanted side reactions . Industrial production methods often involve similar halogenation reactions but on a larger scale, with optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-Bromo-8-chloro-1,7-naphthyridine undergoes various chemical reactions, including substitution, oxidation, and reduction .
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, which may involve the use of oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-8-chloro-1,7-naphthyridine has several applications in scientific research:
Biology and Medicine:
Comparison with Similar Compounds
5-Bromo-8-chloro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,6-naphthyridine . These compounds share a similar core structure but differ in the position and type of substituents. The unique combination of bromine and chlorine atoms in this compound gives it distinct chemical properties and reactivity .
1,5-Naphthyridine: Known for its biological activity and use in medicinal chemistry.
1,6-Naphthyridine: Also used in medicinal chemistry, with applications in anticancer and antimicrobial research.
Properties
IUPAC Name |
5-bromo-8-chloro-1,7-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCHQPTJOFDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654683 | |
Record name | 5-Bromo-8-chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909649-06-5 | |
Record name | 5-Bromo-8-chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-8-chloro-1,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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